![molecular formula C10H5ClF3NO2S B1607966 Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate CAS No. 648859-81-8](/img/structure/B1607966.png)
Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate
Overview
Description
“Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
Various methods of synthesizing trifluoromethylpyridines have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Molecular Structure Analysis
The molecular structure of “Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate” is complex, with a combination of different elements. The exact structure can be determined using various analytical techniques .Chemical Reactions Analysis
The chemical reactions involving “Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate” are complex and can involve several steps . The specific reactions will depend on the conditions and the presence of other chemicals.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate” can be determined using various analytical techniques . These properties include melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have explored various synthetic pathways to create new molecules based on the thieno[3,2-b]pyridine skeleton, which shows promise in developing new therapeutic agents due to its unique chemical structure. For example, efficient synthesis techniques have been developed to produce bi(hetero)aryl derivatives of thieno[3,2-b]pyridine with significant growth inhibitory effects on human tumor cell lines, highlighting the potential for anticancer applications (Queiroz et al., 2010).
Antimicrobial Activities
Compounds derived from thieno[3,2-b]pyridine have been evaluated for their antimicrobial activities. The synthesis of new pyridothienopyrimidines and pyridothienotriazines has shown that some of these compounds possess significant in vitro antimicrobial activities, offering a potential pathway for the development of new antibacterial agents (Abdel-rahman et al., 2002).
Antifungal Agents
A novel series of compounds incorporating the thieno[3,2-c]pyridine scaffold were synthesized and evaluated for their antifungal activity, demonstrating potent effects against Candida albicans. This suggests that such compounds could serve as a basis for the development of new antifungal therapies (Sangshetti et al., 2014).
Chemical Synthesis Methods
The development of synthetic routes to variously substituted thieno[3,2-b]pyridines from precursors such as N-oxides has been detailed, providing a foundation for the creation of a broad range of derivatives with potential biological activities (Klemm et al., 1985).
Electropolymerization and Material Science
The compound and its derivatives have been explored for their electropolymerization properties, leading to the development of new electrochromic polymers. These materials show promise for use in various applications, including smart windows and electronic displays (Krompiec et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO2S/c1-17-9(16)4-3-18-8-5(10(12,13)14)2-6(11)15-7(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXHSMAJJFVLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1N=C(C=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381653 | |
| Record name | methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate | |
CAS RN |
648859-81-8 | |
| Record name | methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607883.png)
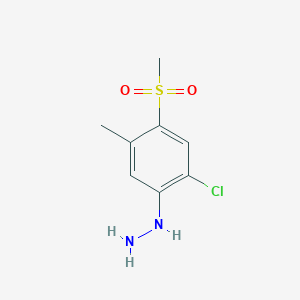

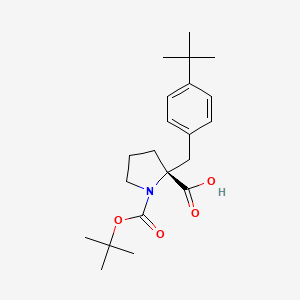

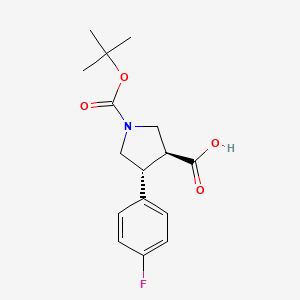
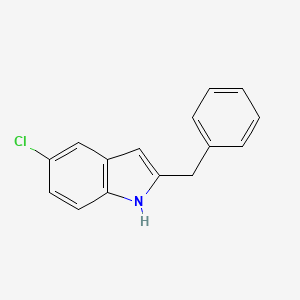
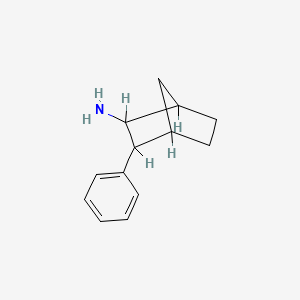


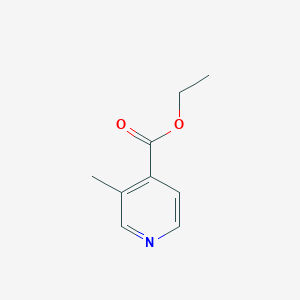
![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)
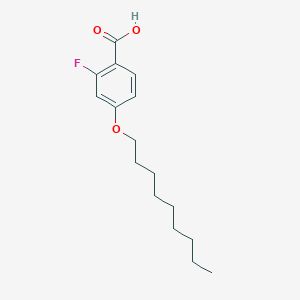
![4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1607906.png)